(4-Ethylphenyl)urea
Overview
Description
Synthesis Analysis
The synthesis of ureas, including (4-Ethylphenyl)urea, often involves the reaction of amines with isocyanates or through the use of carbonyl compounds in a multi-step process. A specific method demonstrated the efficient synthesis of ureas via the Lossen rearrangement, which involved converting carboxylic acids to ureas through intermediate hydroxamic acids (Thalluri et al., 2014). This method offers good yields without racemization, highlighting an environmentally friendly and cost-effective approach to urea synthesis.
Molecular Structure Analysis
The molecular structure of ureas, including variants such as (4-Ethylphenyl)urea, can be characterized using quantum chemical calculations and spectral techniques. One study provided insights into the geometry, vibrational frequencies, and NMR chemical shifts of a structurally similar compound, emphasizing the importance of theoretical and experimental methods in understanding urea's molecular structure (Koparır et al., 2013).
Chemical Reactions and Properties
Ureas undergo various chemical reactions, including transformations facilitated by directed lithiation, which allows for the functionalization at specific positions on the urea molecule, leading to the production of substituted products with high yields (Smith et al., 2013). These reactions are crucial for modifying the chemical structure and enhancing the properties of urea derivatives.
Physical Properties Analysis
The physical properties of ureas are influenced by their molecular structure and substituents. Studies on similar compounds have shown that modifications to the urea backbone can significantly affect its melting point, solubility, and crystallinity, which are critical for its applications in various fields (Daud et al., 2019).
Chemical Properties Analysis
The chemical properties of (4-Ethylphenyl)urea, like reactivity and stability, are influenced by its functional groups and molecular structure. The presence of an ethyl group on the phenyl ring can affect its electron distribution and reactivity towards electrophiles and nucleophiles. Studies focusing on urea derivatives have highlighted the role of substituents in determining the reactivity and potential applications of these compounds (Lewandowski & Milchert, 2005).
Scientific Research Applications
Synthesis Applications : A study by Thalluri et al. (2014) highlights the use of a derivative of (4-Ethylphenyl)urea in the synthesis of hydroxamic acids and ureas from carboxylic acids. This process demonstrates good yields without racemization under mild conditions and is environmentally friendly due to the recycling of byproducts (Thalluri et al., 2014).
Biological Activity : Huang Zhi et al. (1995) isolated two natural urea derivatives from the leaves of resistant Pyricuiria oryzae cav. rice variety, showing interesting biological activity. This indicates the potential of urea derivatives in biological studies (Huang Zhi et al., 1995).
Chemical Reactions and Properties : Smith et al. (2013) investigated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating how urea derivatives can undergo chemical transformations to produce various substituted products, indicating their utility in chemical synthesis (Smith et al., 2013).
Therapeutic Effects : Kolb et al. (2015) reviewed the therapeutic effects of 4-phenylbutyric acid, a urea derivative, in maintaining proteostasis. This compound is used clinically for urea cycle disorders and has potential therapeutic effects in various pathologies due to its properties as a chemical chaperone (Kolb et al., 2015).
Agricultural Applications : Norman et al. (2009) explored the use of urea as a nitrogen source for rice cultivation. This study provides insights into the effective use of urea in agricultural practices, particularly in rice yield and nutrient uptake (Norman et al., 2009).
Horticultural Applications : Ricci and Bertoletti (2009) reviewed the role of urea derivatives as synthetic compounds in plant biology. They discuss the cytokinin-like activity of certain urea derivatives and their impact on plant cell division and differentiation, highlighting their potential in horticultural applications (Ricci & Bertoletti, 2009).
Material Science : Daud et al. (2019) reported the synthesis and characterization of a urea derivative for potential use in nonlinear optical materials, indicating the scope of these compounds in material science applications (Daud et al., 2019).
Environmental Science : Boiocchi et al. (2004) studied the interaction of 1,3-bis(4-nitrophenyl)urea with various oxoanions, showing the potential application of urea derivatives in environmental chemistry and analysis (Boiocchi et al., 2004).
Safety And Hazards
Future Directions
Future research on (4-Ethylphenyl)urea could focus on physical or metabolic mechanisms that can be used as interventions to reduce the flux of this compound from the gut into the body, increase the efflux of this compound and/or its derivatives from the brain, or increase excretion from the kidneys . This could help address the neurological impacts of (4-Ethylphenyl)urea .
properties
IUPAC Name |
(4-ethylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKCTBMQZSHNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188324 | |
Record name | (4-Ethylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl)urea | |
CAS RN |
34773-66-5 | |
Record name | N-(4-Ethylphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34773-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethylphenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034773665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Ethylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-ethylphenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.